Home > Products > Screening Compounds P210 > hemoglobin Muscat
hemoglobin Muscat - 144941-02-6

hemoglobin Muscat

Catalog Number: EVT-1518138
CAS Number: 144941-02-6
Molecular Formula: C24H38N2O8
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Hemoglobin Muscat was first reported in studies conducted in Muscat, Oman, where it was identified among patients with various hemoglobinopathies. The region's genetic diversity and the prevalence of certain hemoglobin variants make it a focal point for research on these conditions.

Classification

Hemoglobin Muscat is classified under abnormal hemoglobins, which are variants resulting from genetic mutations in the globin genes. These variants can lead to altered oxygen-carrying capacity and may be associated with clinical symptoms depending on their nature and prevalence in the population.

Synthesis Analysis

Methods

The synthesis of hemoglobin variants like Muscat typically involves molecular biology techniques for identifying mutations in the globin genes. Techniques such as polymerase chain reaction (PCR) and DNA sequencing are commonly used to analyze the genetic basis of hemoglobin variants.

Technical Details

In laboratory settings, blood samples are collected from individuals suspected of having abnormal hemoglobins. The DNA is extracted, followed by amplification of specific gene regions using PCR. The amplified products are then sequenced to identify mutations associated with the hemoglobin variant.

Molecular Structure Analysis

Structure

The molecular structure of hemoglobin Muscat differs from normal hemoglobin primarily due to specific amino acid substitutions that can affect its stability and function. The exact structural details can be elucidated through techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.

Data

Chemical Reactions Analysis

Reactions

Technical Details

Kinetic studies often involve measuring the rates of oxygen binding and release under controlled conditions. Techniques such as spectrophotometry can be employed to monitor changes in absorbance as oxygen binds to or dissociates from the hemoglobin molecule.

Mechanism of Action

Process

Data

Studies have shown that variants like Muscat may exhibit altered oxygen saturation levels under physiological conditions, which can have implications for individuals carrying this variant, especially under stress or hypoxic conditions.

Physical and Chemical Properties Analysis

Physical Properties

Hemoglobin Muscat exhibits physical properties similar to those of other hemoglobins but may show differences in solubility and stability due to its unique structure. These properties can be assessed through techniques such as gel electrophoresis.

Chemical Properties

Relevant Data or Analyses

Quantitative analyses have indicated variations in pH stability and thermal denaturation profiles compared to normal hemoglobins, which can be critical for understanding its behavior in physiological environments.

Applications

Scientific Uses

Hemoglobin Muscat serves as an important subject in research related to hemoglobinopathies, genetic screening programs, and public health initiatives aimed at understanding blood disorders prevalent in specific populations. Its study contributes valuable insights into genetic diversity and disease management strategies within affected communities.

Research into hemoglobin variants like Muscat not only aids in clinical diagnosis but also enhances our understanding of evolutionary adaptations related to oxygen transport in different environmental contexts.

Introduction

Historical Context of Hemoglobin Research in Muscat, Oman

The investigation of hemoglobinopathies in Muscat represents a significant evolution in Oman’s hematology landscape. Prior to 2002, Hemoglobin H (Hb H) disease—a moderate form of α-thalassemia caused by the deletion of three α-globin genes—was considered clinically rare despite population genetics suggesting otherwise. This perception shifted dramatically when Al-Nahdha Hospital initiated a pioneering 5-year study (2002–2007). The research systematically analyzed 69,000 complete blood count (CBC) tests and identified 20 confirmed cases of Hb H disease (0.03% prevalence), debunking earlier assumptions about its scarcity [1] [2].

This study employed a multimodal diagnostic approach:

  • Automated hematology analyzers (Cell Dyn 1700) revealing microcytic erythrocytosis
  • Peripheral smear examinations showing misshapen RBCs
  • High-Performance Liquid Chromatography (HPLC) quantifying Hb H at 2.2%–18%
  • Modified reticulocyte preparations confirming Hb H inclusions [2]

Notably, 60% of patients belonged to the Al-Balushi tribe, indicating potential founder effects or consanguinity-driven genetic clustering. This tribal association provided the first epidemiological clue for targeted screening programs in high-risk communities [1] [5].

Table 1: Key Findings from the 2002-2007 Muscat Hb H Disease Study

ParameterFindingClinical Significance
Median Age at DiagnosisSecond decade (60% of cases)Late presentation due to mild symptoms
Most Affected TribeAl-Balushi (60%)Tribal genetic predisposition
Common MisdiagnosisIron deficiency (50% of cases)Necessitates ferritin/Hb electrophoresis
Diagnostic Hb H Range2.2% - 18%Confirms deletional/nondeletional variants

Definition and Significance of Hemoglobin Variants in Regional Populations

Hemoglobinopathies in Oman are characterized by distinct mutation profiles shaped by regional selection pressures—notably malaria endemicity. Two variants demonstrate population-specific significance:

  • Hb H Disease (α-thalassemia): Results from HBA1/HBA2 gene deletions. Muscat patients exhibit microcytic erythrocytosis (RBC: 4.9–6.4 M/µL), elevated RDW (21.1%–34.7%), and pseudothrombocytosis due to microcytic RBC fragments interfering with automated counters. Unlike iron deficiency, patients show normal ferritin (mean 87.6 µg/L) and disproportionately low MCV (45.4–57.1 fL) relative to mild anemia (Hb 8.2–11.5 g/dL) [2] [7].

  • Hb S-Oman (β-globin variant): A double-mutation hemoglobinopathy (β6Glu→Val + β121Glu→Lys) exhibiting "super-sickling" properties. Recent data from 69 patients reveals it causes severe vaso-occlusive crises (53% prevalence) and acute chest syndrome (17.2%) even in heterozygous carriers. Unlike classical Hb S, co-inheritance of α-thalassemia does not ameliorate its severity (73% co-occurrence rate, p>0.05) [4] [6].

These variants’ clinical behavior is influenced by Oman’s unique genetic background. Neonatal screening shows 48.5% of Omani neonates carry Hb Bart’s (γ4), indicating α-thalassemia trait—the highest reported rate globally [3]. This high frequency modifies the expression of β-chain mutants like Hb S-Oman, explaining its atypical severity.

Table 2: Regional Hemoglobin Variants in Oman

VariantMolecular DefectKey Hematological FeaturesPopulation Frequency
Hb H DiseaseTriplet α-globin deletionMicrocytic RBCs, ↑RDW, Hb H inclusions0.03% (clinical cases)
Hb S-Omanβ6Val + β121Lys↑HbS-Oman (16.69%), ↑VOC risk0.9% in neonates*
α-thalassemia traitDual α-globin deletionHb Bart’s (γ4) in cord blood48.5%

*Neonatal sickle cell trait prevalence includes Hb S-Oman [3] [6]

Epidemiological Burden of Hemoglobinopathies in Oman

Hemoglobin disorders represent a substantial public health burden in Oman, with carrier rates exceeding global averages. National registry data identifies 10% sickle cell trait (including Hb S-Oman) and 4% β-thalassemia trait among Omani citizens. Projected estimates suggest 1,757 sickle cell disease and 243 β-thalassemia major patients exist within a population of 1.5 million [5].

Neonatal screening programs in Muscat and Sohar highlight three critical trends:

  • α-thalassemia trait incidence: 48.5% via Hb Bart’s detection in cord blood [3]
  • β-globin abnormalities: 9.5% (4.8% sickle cell trait, 2.6% β-thal trait, 0.3% sickle disease)
  • Geographical clustering: Hb S-Oman concentrates in Nakhal (50.7%) and Bahla (34.7%) [6]

The economic impact is multifaceted:

  • Diagnostic costs: 50% of Hb H cases initially misdiagnosed as iron deficiency, leading to unnecessary iron therapy and delayed management [2]
  • Transfusion burden: 19.9% of Hb S-Oman carriers require simple transfusions; 10.8% need exchange transfusions [6]
  • Prevention programs: National genetic registers since 1995 enable targeted prenatal screening, reducing hydrops fetalis incidence [5]

Table 3: Epidemiological Profile of Hemoglobinopathies in Oman

DisorderCarrier RateClinical CasesMajor Clinical Interventions Needed
α-thalassemia trait48.5%Not applicableGenetic counseling
Hb H diseaseN/A20/69,000 screenedHPLC, splenectomy (rare)
Sickle cell disorders10%1,757Transfusions (19.9%), hydroxyurea (17.2%)
β-thalassemia major4%243Lifelong transfusion/chelation

Data synthesized from national screenings [1] [3] [5]

Properties

CAS Number

144941-02-6

Product Name

hemoglobin Muscat

Molecular Formula

C24H38N2O8

Synonyms

hemoglobin Muscat

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.